(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide
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Overview
Description
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is an organic compound with a unique structure that includes a dioxolane ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-1,3-dioxolane-4-carboxamide
- 2,2-dimethyl-1,3-dioxolane-4-methanamine
- 2,2-dimethyl-1,3-dioxolane-4-ethanol
Uniqueness
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is unique due to its specific combination of a dioxolane ring and an acetamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKGYPMMTGPUCJ-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370025 |
Source
|
Record name | ST50824729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185996-33-2 |
Source
|
Record name | ST50824729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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